molecular formula C16H20N4OS B2960252 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyano-3-methylbutyl)acetamide CAS No. 1311587-35-5

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyano-3-methylbutyl)acetamide

Cat. No. B2960252
CAS RN: 1311587-35-5
M. Wt: 316.42
InChI Key: CQJLKQNCKNBDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyano-3-methylbutyl)acetamide , commonly referred to as 21HBMBA , is a benzimidazole derivative. Benzimidazole itself is a white crystalline compound with various aliases, including azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .


Molecular Structure Analysis

The optimized geometrical structure of 21HBMBA has been investigated using quantum computational methods (B3LYP/6-311++G(d,p) basis set). The compound’s electronic properties, vibrational features, and potential energy distribution have been studied. Theoretical NMR chemical shifts closely match experimental values. The UV-vis spectrum and solvent effects have also been explored .

Mechanism of Action

21HBMBA’s mechanism of action remains an area of interest. Calculated HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies suggest charge transfer within the molecule, making it chemically reactive. The molecular electrostatic potential (MEP) surface indicates regions suitable for drug interactions. Docking studies provide insights into protein binding .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-(1-cyano-3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-11(2)7-12(8-17)18-16(21)10-22-9-15-19-13-5-3-4-6-14(13)20-15/h3-6,11-12H,7,9-10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJLKQNCKNBDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)CSCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.